molecular formula C31H31N3O2 B5952082 2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

Cat. No.: B5952082
M. Wt: 477.6 g/mol
InChI Key: CEMQZJWLCSWCEQ-INKHBPHZSA-N
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Description

2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a phenanthridine moiety, a cyclohexenone ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexenone Ring: This can be achieved through the oxidation of cyclohexene using oxidizing agents such as chromium trioxide or silver oxide.

    Introduction of the Phenanthridine Moiety: This step involves the coupling of phenanthridine with the cyclohexenone intermediate, often using palladium-catalyzed cross-coupling reactions.

    Addition of the Trimethylphenyl Group: This can be done through Friedel-Crafts alkylation, where the cyclohexenone intermediate reacts with trimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the formation of the carbonimidoyl group and its attachment to the cyclohexenone ring, typically through a condensation reaction with an appropriate amine and aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenanthridine moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, chromium trioxide, silver oxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones from alcohols.

    Reduction: Formation of alcohols from ketones.

    Substitution: Introduction of various functional groups onto the phenanthridine ring.

Scientific Research Applications

2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenanthridine moiety may interact with DNA or proteins, potentially inhibiting their function. The cyclohexenone ring and trimethylphenyl group may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog that lacks the phenanthridine and trimethylphenyl groups.

    Phenanthridine: A core structure present in the compound, known for its biological activity.

    Trimethylbenzene: A component of the compound that contributes to its hydrophobic character.

Uniqueness

2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one is unique due to its combination of structural features, which may confer distinct biological and chemical properties. The presence of the phenanthridine moiety, in particular, may enhance its potential as a bioactive compound compared to simpler analogs.

Properties

IUPAC Name

2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O2/c1-5-25(30-27(35)16-21(17-28(30)36)29-19(3)14-18(2)15-20(29)4)33-34-31-24-12-7-6-10-22(24)23-11-8-9-13-26(23)32-31/h6-15,21,35H,5,16-17H2,1-4H3,(H,32,34)/b33-25+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQZJWLCSWCEQ-INKHBPHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=NC2=CC=CC=C2C3=CC=CC=C31)C4=C(CC(CC4=O)C5=C(C=C(C=C5C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC1=NC2=CC=CC=C2C3=CC=CC=C31)/C4=C(CC(CC4=O)C5=C(C=C(C=C5C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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